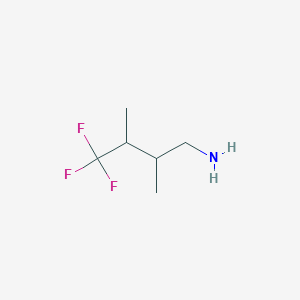

4,4,4-Trifluoro-2,3-dimethylbutan-1-amine

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2,3-dimethylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-4(3-10)5(2)6(7,8)9/h4-5H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKCBGNEHRCZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2,3-dimethylbutan-1-amine typically involves the introduction of trifluoromethyl groups into the butane backbone. One common method is the reaction of 2,3-dimethylbutan-1-amine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of 4,4,4-Trifluoro-2,3-dimethylbutan-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurodegenerative Disease Research:

Research has indicated that compounds similar to 4,4,4-trifluoro-2,3-dimethylbutan-1-amine may stabilize microtubules (MTs), which are crucial for neuronal function. Studies have shown that MT-stabilizing compounds can mitigate tau pathology and neuron loss in models of neurodegenerative diseases such as Alzheimer's disease .

2. Structure-Activity Relationship Studies:

The compound has been utilized in structure-activity relationship (SAR) studies to evaluate its potential as a therapeutic agent. These studies focus on how modifications to the chemical structure influence biological activity, particularly in stabilizing MTs and affecting cellular responses .

3. Antibacterial Research:

Emerging studies have explored the antibacterial properties of fluorinated compounds against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The unique structural characteristics of 4,4,4-trifluoro-2,3-dimethylbutan-1-amine may enhance its efficacy as an antibacterial agent .

Synthetic Organic Chemistry

1. Synthesis Pathways:

The synthesis of 4,4,4-trifluoro-2,3-dimethylbutan-1-amine typically involves multi-step reactions that can vary based on the desired purity and available reagents. It serves as a versatile building block for generating other fluorinated compounds through various organic transformations.

2. Intermediates in Drug Development:

Due to its unique properties, this compound can act as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to modify biological activity through structural changes makes it a valuable tool in drug design .

Materials Science Applications

1. Fluorinated Polymers:

The incorporation of trifluoromethyl groups into polymer matrices can significantly enhance their thermal stability and chemical resistance. Research into polymer composites utilizing 4,4,4-trifluoro-2,3-dimethylbutan-1-amine is ongoing, with potential applications in coatings and advanced materials .

2. Surface Modification:

Fluorinated compounds are known for their low surface energy properties. This characteristic can be exploited for modifying surfaces to create hydrophobic or oleophobic materials suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Differences and Implications

Fluorination Patterns :

- The target compound ’s trifluoro group at the 4-position enhances electronegativity and steric bulk compared to 3,3-Dimethylbutan-1-amine, which lacks fluorine. This increases its resistance to oxidative metabolism .

- 4,4,4-Trifluorobutan-1-amine (linear chain) lacks the branching of the target compound, likely reducing steric hindrance and altering binding affinity in biological systems .

Synthetic Efficiency :

- The target compound’s 57% yield via BH₃-THF reduction is superior to the 15–22% yields observed for 3,3-dimethylbutan-1-amine derivatives in antiplasmodial compound synthesis .

Aryl-Substituted Analogues :

- Compounds like 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine and 4,4,4-Trifluoro-N-methyl-1-(3-methylphenyl)butan-1-amine incorporate aromatic rings, which may enhance π-π interactions in drug-receptor binding but increase molecular weight and complexity .

Biological Activity :

Physicochemical Properties

- Lipophilicity: Fluorination increases logP values, improving blood-brain barrier penetration. The target compound’s trifluoro group likely confers higher lipophilicity than non-fluorinated analogues like 3,3-Dimethylbutan-1-amine.

- Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral amines like 4,4,4-Trifluorobutan-1-amine .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,4,4-Trifluoro-2,3-dimethylbutan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, trifluoromethyl groups are introduced using fluorinating agents like SF₄ or via intermediates such as trifluoroacetone derivatives. Reaction temperature (e.g., −20°C to 80°C) and solvent polarity (e.g., THF vs. DCM) significantly affect stereoselectivity and yield . Optimizing stoichiometry of reducing agents (e.g., NaBH₄ vs. LiAlH₄) is critical to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4,4,4-Trifluoro-2,3-dimethylbutan-1-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for methyl groups (δ ~1.2–1.5 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR). Splitting patterns confirm branching at C2 and C3 .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1200 cm⁻¹ (C-F vibrations) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 141.13 (C₅H₁₀F₃N) with fragmentation patterns indicating loss of NH₂ or CF₃ groups .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound must be stored under inert atmosphere (argon/nitrogen) at −20°C to prevent oxidation or hydrolysis. Use amber vials to avoid photodegradation, as fluorinated amines are sensitive to UV light .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing CF₃ group at C4 reduces electron density at the adjacent amine, decreasing nucleophilicity. This requires stronger bases (e.g., LDA) for deprotonation in alkylation reactions. Computational studies (DFT) show partial positive charge localization on C3, favoring regioselective attack at this position .

Q. What computational methods are used to predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Predict binding affinity to serotonin receptors (e.g., 5-HT₂A) by modeling CF₃···π interactions with aromatic residues.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on fluorine’s role in hydrophobic pocket occupancy .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify biphasic effects.

- Kinetic Studies : Use Lineweaver-Burk plots to determine if inhibition is competitive/uncompetitive.

- Structural Analog Comparison : Compare with 1-(3,4-Difluorophenoxy)-3-methylbutan-2-amine (MAO inhibition) to isolate CF₃-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.